
6-amino-N-(2-nitrophenyl)hexanamide
Description
6-Amino-N-(2-nitrophenyl)hexanamide is a nitroaniline-derived amide featuring a hexanamide backbone and a 2-nitrophenyl substituent. Structurally, it comprises a six-carbon aliphatic chain terminated by an amino group and an aromatic nitro moiety (Figure 1). The compound has garnered attention in biochemical studies due to its role as a LuxR-regulated quorum sensing (QS) modulator. Specifically, it exhibits antagonist activity against bacterial bioluminescence by interfering with 3-oxo-C6-homoserine lactone (3-oxo-C6-HSL)-mediated signaling pathways .
Synthetic routes to this compound typically involve coupling 2-nitroaniline with activated hexanoic acid derivatives. For example, acyl chloride intermediates or carbodiimide-mediated coupling (e.g., EDCI/HOBT) are employed to form the amide bond . Applications extend to antimicrobial research, where its structural motifs are leveraged to disrupt bacterial communication systems.
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-amino-N-(2-nitrophenyl)hexanamide |
InChI |
InChI=1S/C12H17N3O3/c13-9-5-1-2-8-12(16)14-10-6-3-4-7-11(10)15(17)18/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,16) |
InChI Key |
VCRGCSNWOKDPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chain Length Variation: Impact on Bioactivity
Compounds with shorter aliphatic chains, such as N-(2-nitrophenyl)butanamide (1), demonstrate reduced antagonist activity compared to 6-amino-N-(2-nitrophenyl)hexanamide (2). In LuxR-regulated QS assays, hexanamide derivatives (e.g., compound 2) exhibit superior inhibitory effects, likely due to enhanced hydrophobic interactions with the LuxR binding pocket. Derivatives with longer chains (e.g., octanamide) show diminished activity, suggesting an optimal chain length of six carbons for QS modulation .
Substituent Effects on Aromatic Rings
The position of the nitro group on the phenyl ring critically influences activity. 6-Amino-N-(4-nitrophenyl)hexanamide analogs exhibit lower antagonist efficacy compared to the 2-nitro isomer, as steric and electronic effects alter binding to LuxR. Additionally, substitution with bulkier groups (e.g., benzyl, morpholinyl) enhances solubility but may reduce target specificity. For instance, 6-Amino-N-(4-benzhydrylpiperazinylphenyl)hexanamide (7a, from ) displays potent histone deacetylase (HDAC) inhibition but lacks QS-modulating activity, highlighting divergent structure-activity relationships (SAR) based on substituents .
Functional Group Modifications
Replacing the nitro group with electron-withdrawing or donating groups alters bioactivity. For example, 6-Amino-N-(2-aminophenyl)hexanamide lacks QS antagonist activity, underscoring the necessity of the nitro group for LuxR interaction. Conversely, 6-Amino-N-(2-fluorophenyl)hexanamide retains partial activity, suggesting halogen substitution can modulate potency without abolishing function .
Comparative Pharmacokinetic and Physicochemical Properties
The nitro group in this compound contributes to a lower logP (predicted: 2.1) compared to non-polar analogs, improving aqueous solubility. In contrast, N-(2-nitrophenyl)hexanamide derivatives with tertiary amino groups (e.g., 6-(diethylamino)-N-(2-nitrophenyl)hexanamide) exhibit higher logP values (~3.5) and enhanced membrane permeability but reduced metabolic stability .
Key Research Findings
- QS Modulation: this compound reduces bioluminescence in Vibrio fischeri by >70% at 50 µM, outperforming shorter-chain analogs .
- HDAC Inhibition: Structural analogs with piperazinyl-benzhydryl groups (e.g., 7a) show nanomolar HDAC inhibition, but this activity is absent in the parent compound, emphasizing substituent-dependent target engagement .
- Synthetic Accessibility : The compound’s synthesis achieves >70% yield via carbodiimide-mediated coupling, whereas analogs with complex substituents (e.g., 7b, 7c) require multi-step protocols with lower yields (~50–75%) .
Preparation Methods
Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is widely used for amine protection. In a typical procedure:
-
6-Aminohexanoic acid (10 mmol) is dissolved in a mixture of water and 1,4-dioxane.
-
Boc anhydride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
The Boc-protected intermediate is isolated via extraction with ethyl acetate and subsequent crystallization, yielding >85%.
Acyl Chloride Formation
The protected acid is activated using thionyl chloride (SOCl₂) :
Coupling with 2-Nitroaniline
The acyl chloride reacts with 2-nitroaniline in the presence of a base:
Deprotection of the Boc Group
The final step involves removing the Boc group using trifluoroacetic acid (TFA) :
-
The protected amide (3 mmol) is stirred in a 1:1 TFA/DCM solution for 2 hours.
-
The mixture is concentrated, neutralized with saturated NaHCO₃, and extracted with ethyl acetate.
-
6-Amino-N-(2-nitrophenyl)hexanamide is obtained in 90% purity after recrystallization.
Carbodiimide-Mediated Coupling
This method avoids acyl chloride formation by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :
Reaction Conditions
-
Boc-6-aminohexanoic acid (5 mmol), EDCI (5.5 mmol), and HOBt (5.5 mmol) are dissolved in dry DMF.
-
After 30 minutes of activation, 2-nitroaniline (5.5 mmol) is added, and the mixture is stirred for 24 hours at room temperature.
-
The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (60% yield).
Advantages and Limitations
-
Advantages : Mild conditions, reduced side reactions.
-
Limitations : Requires rigorous drying of solvents and reagents to prevent hydrolysis.
Isocyanate Route via Curtius Rearrangement
A specialized approach involves generating an isocyanate intermediate from 6-aminohexanoic acid:
Formation of Acyl Azide
Curtius Rearrangement
-
The acyl azide is heated at 40°C in DCM to generate the isocyanate intermediate.
-
2-Nitroaniline (3.5 mmol) is added, and the reaction proceeds for 16 hours, yielding the amide after purification (55–60% yield).
Patent-Based Synthesis Using Carbonyldiimidazole (CDI)
A method adapted from EP2330894B1 employs CDI for amide bond formation:
Activation with CDI
-
Boc-6-aminohexanoic acid (5 mmol) and CDI (6 mmol) are stirred in DCM for 1 hour.
-
2-Nitroaniline (6 mmol) is added, and the reaction is monitored via TLC.
Workup and Purification
-
The mixture is diluted with ethyl acetate, washed with 0.5 M HCl, and dried over MgSO₄.
-
Column chromatography (ethyl acetate/hexane) affords the product in 65% yield.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
---|---|---|---|---|
Acyl Chloride | 70–75 | 90 | Straightforward, scalable | Requires toxic SOCl₂ |
EDCI/HOBt | 60 | 85 | Mild conditions | Sensitive to moisture |
Curtius Rearrangement | 55–60 | 80 | Avoids strong acids | Low yield, multi-step |
CDI-Mediated | 65 | 88 | No byproducts, easy workup | Cost of CDI |
Q & A
Q. What are the standard synthetic routes for 6-amino-N-(2-nitrophenyl)hexanamide, and how is purity ensured?
Methodological Answer:
- Synthesis Steps :
- Amination : React 2-nitroaniline with hexanoic acid derivatives (e.g., hexanoyl chloride) under basic conditions (e.g., triethylamine) to form the amide bond .
- Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) protecting groups if present .
- Purification : Employ column chromatography (silica gel, chloroform/methanol gradients) and recrystallization (ethanol/water) for high-purity isolation .
- Purity Validation :
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
- Structural Confirmation :
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Quantitative Analysis :
Advanced Research Questions
Q. How does the alkyl chain length and nitro group position influence its biological activity in quorum sensing (QS) inhibition?
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Chain Length : C6 derivatives (e.g., this compound) exhibit higher antagonist activity (IC₅₀ = 94 µM in LuxR-QS systems) than C4 analogs (IC₅₀ = 58 µM) due to improved hydrophobic interactions .
- Nitro Group : The 2-nitro substituent forms hydrogen bonds with Trp66 and Asp79 in LuxR, anchoring the molecule in the binding pocket .
- Experimental Validation :
Q. What computational strategies predict its binding affinity to LuxR-type receptors?
Methodological Answer :
- In Silico Workflow :
- Homology Modeling : Build LuxR receptor models using SWISS-MODEL if crystal structures are unavailable .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, AMBER) to assess stability .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies .
- Key Findings :
Q. How is this compound applied in bioconjugation for cellular targeting studies?
Methodological Answer :
- Functionalization :
Incubate this compound with DMF-saturated DNA probes.
Purify conjugates via NAP-5 columns.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.